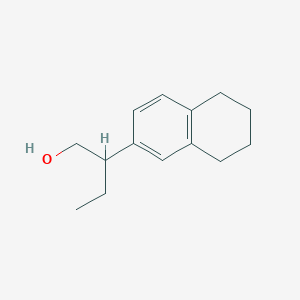

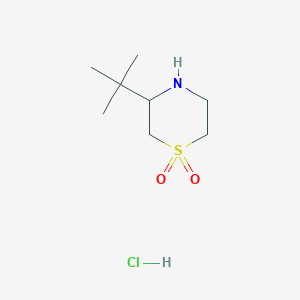

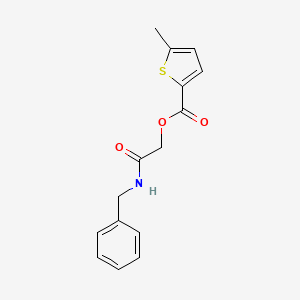

![molecular formula C19H23F2NO B2799994 N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide CAS No. 942034-40-4](/img/structure/B2799994.png)

N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural and Spectroscopic Characterization

Studies have delved into the molecular structure, electronic properties, and vibrational spectra of adamantan-1-yl derivatives to understand their biological activity mechanisms better. For example, comprehensive investigations using DFT/B3LYP method and spectroscopic techniques (FT-IR, FT-Raman, and UV-Vis) provide insights into the molecule's stability, reactivity, and potential anti-inflammatory applications (Abdul-Malek S. Al-Tamimi et al., 2014).

Synthesis Methodologies

Research on adamantane derivatives includes novel synthesis approaches to enhance their chemical properties and biological activities. For instance, the oxidation of adamantane with pentafluoroperoxybenzoic acid in the presence of RuCl3 · 3H2O to produce important derivatives used in further chemical synthesis and applications in enhancing oils and transmission fluids' rheological characteristics (R. Khusnutdinov & T. M. Oshnyakova, 2015).

Biological Applications

Adamantane derivatives are investigated for their potential in drug development, showing promising results in antiarrhythmic activities. Novel 2-aminoadamantane derivatives have been synthesized and demonstrated marked antiarrhythmic effects in various models, indicating their potential as safer alternatives to existing antiarrhythmic drugs (N. I. Avdyunina et al., 2019).

Quantum Chemical Analysis

Quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines reveal the importance of hydrogen bonding and other non-covalent interactions in stabilizing molecular structures, contributing to a deeper understanding of their chemical and biological behaviors (A. El-Emam et al., 2020).

Chemotherapeutic and Antimicrobial Activities

Adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their in vitro antimicrobial activities and in vivo hypoglycemic activities, demonstrating potent broad-spectrum antibacterial activity and significant reduction in serum glucose levels in diabetic rats, highlighting their potential for developing new therapeutic agents (L. H. Al-Wahaibi et al., 2017).

Propriétés

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2NO/c1-11(22-18(23)15-2-3-16(20)17(21)7-15)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSAJAZXOVGPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

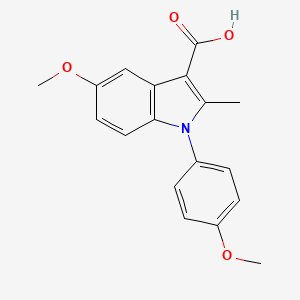

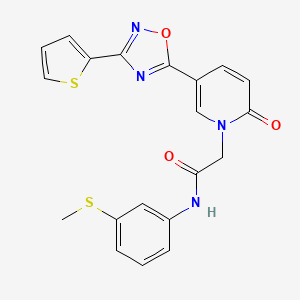

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2799916.png)

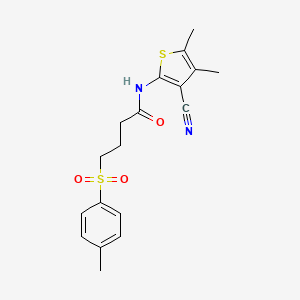

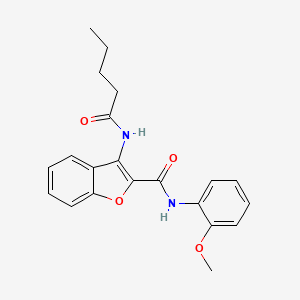

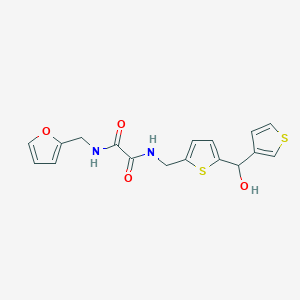

![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2799924.png)

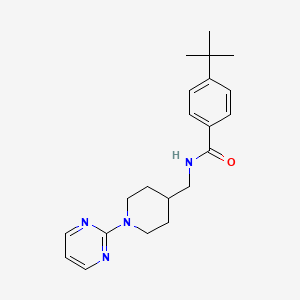

![6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B2799926.png)

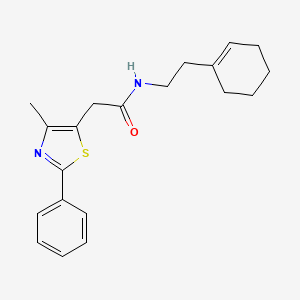

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2799930.png)